![molecular formula C11H14N2O2 B7593880 N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7593880.png)
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide, also known as CXCR4 antagonist AMD3100, is a small molecule drug that is commonly used in scientific research. This compound is a potent and selective antagonist of the chemokine receptor CXCR4, which plays a critical role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV infection.
Wirkmechanismus
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide acts as a competitive antagonist of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide, binding to the receptor and preventing the binding of its natural ligand, CXCL12. This results in the inhibition of downstream signaling pathways that are activated by N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide activation, including the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways leads to a decrease in cell migration, proliferation, and survival, which are critical processes in various physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide are primarily related to the inhibition of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide signaling. Inhibition of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide signaling leads to a decrease in cell migration, proliferation, and survival, which can have a wide range of effects depending on the specific physiological or pathological process being studied. For example, inhibition of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide signaling in immune cells can lead to a decrease in immune cell migration to sites of inflammation, while inhibition of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide signaling in cancer cells can lead to a decrease in cancer cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its high selectivity and potency as a N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide antagonist. This allows for precise and specific inhibition of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide signaling without affecting other receptors or signaling pathways. Additionally, N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide is relatively easy to synthesize and is commercially available, making it readily accessible for use in lab experiments.
One limitation of using N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in lab experiments is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide inhibition can be complex and context-dependent, making it important to carefully design experiments to ensure that the results are interpretable and relevant to the specific physiological or pathological process being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide and its role in N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide signaling. One area of interest is the development of more potent and selective N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide antagonists that can be used in clinical settings. Additionally, there is ongoing research on the role of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in various diseases, including cancer and HIV, which may lead to new therapeutic targets and treatment options. Finally, there is potential for the use of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in combination with other drugs or therapies to enhance their efficacy or overcome resistance.
Synthesemethoden
The synthesis of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide involves a multistep process that starts with the reaction of 3,4-dihydroxybenzaldehyde with 2-methylfuran to form 2-(3,4-dihydroxyphenyl)-5-methylfuran. This intermediate is then reacted with cyclohex-3-en-1-ylamine and acetic anhydride to form N-cyclohex-3-en-1-yl-5-methyl-2-(3,4-dihydroxyphenyl)oxazole-3-carboxamide. Finally, the carboxamide group is deprotected using hydrochloric acid to yield the final product, N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and virology. This compound is commonly used as a N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide antagonist to investigate the role of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in various physiological and pathological processes. For example, N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide has been used to study the role of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in the immune response, particularly in the migration of immune cells to sites of inflammation. It has also been used to investigate the role of N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide in cancer metastasis, as N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide is often overexpressed in cancer cells and is involved in the migration and invasion of cancer cells. Additionally, N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide has been used to study the entry of HIV into host cells, as N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide is one of the co-receptors used by HIV to enter cells.
Eigenschaften
IUPAC Name |
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-7-10(13-15-8)11(14)12-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXJTMQFLGELKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohex-3-en-1-yl-5-methyl-1,2-oxazole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.